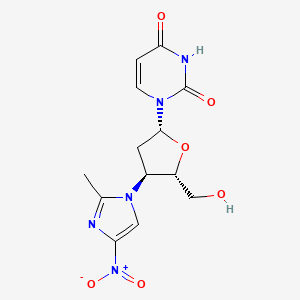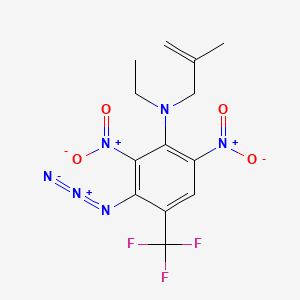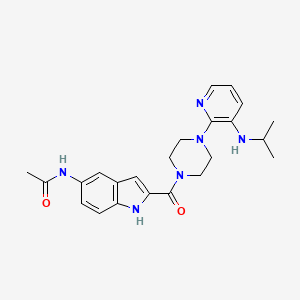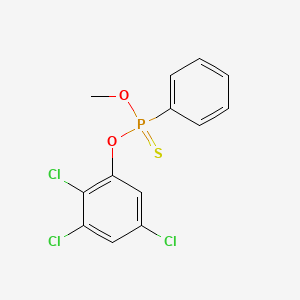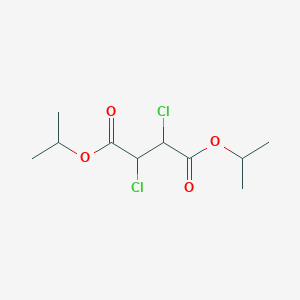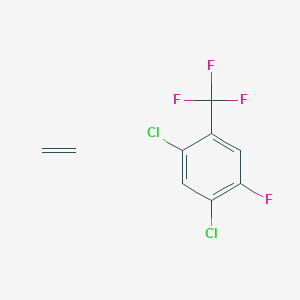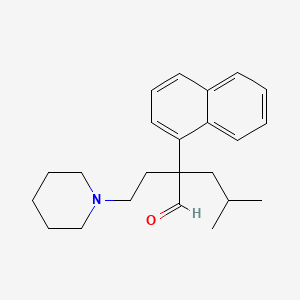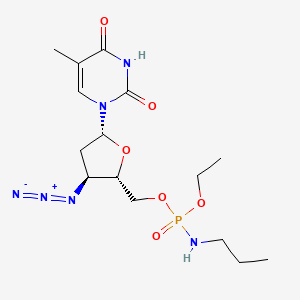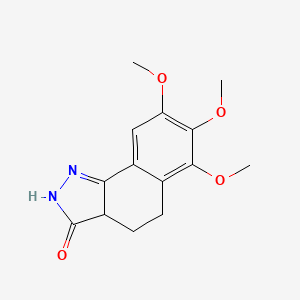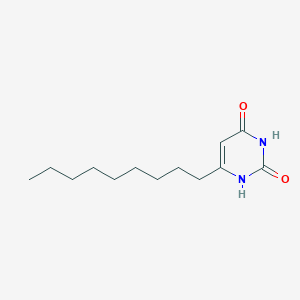
6-nonyl-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nonyl-1H-pyrimidine-2,4-dione is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a nonyl group at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-nonyl-1H-pyrimidine-2,4-dione typically involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. One common method is the Biginelli reaction, which involves the three-component condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst such as hydrochloric acid or acetic acid.
Industrial Production Methods: Industrial production of pyrimidine derivatives often employs continuous flow reactors to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 6-Nonyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed: The major products formed from these reactions include pyrimidine N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Pyrimidine derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: The compound has shown promise in the development of anticancer and antiviral drugs.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The biological activity of 6-nonyl-1H-pyrimidine-2,4-dione is often attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.
Comparación Con Compuestos Similares
6-Methyl-1H-pyrimidine-2,4-dione: Known for its antiviral properties.
6-Phenyl-1H-pyrimidine-2,4-dione: Studied for its anticancer activity.
6-Ethyl-1H-pyrimidine-2,4-dione: Used in the synthesis of pharmaceuticals.
Uniqueness: 6-Nonyl-1H-pyrimidine-2,4-dione stands out due to its long nonyl chain, which can influence its lipophilicity and membrane permeability. This unique structural feature can enhance its interaction with lipid membranes and improve its bioavailability in biological systems.
Propiedades
Número CAS |
67343-01-5 |
|---|---|
Fórmula molecular |
C13H22N2O2 |
Peso molecular |
238.33 g/mol |
Nombre IUPAC |
6-nonyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H22N2O2/c1-2-3-4-5-6-7-8-9-11-10-12(16)15-13(17)14-11/h10H,2-9H2,1H3,(H2,14,15,16,17) |
Clave InChI |
QLWPACREJPPKAN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC(=O)NC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



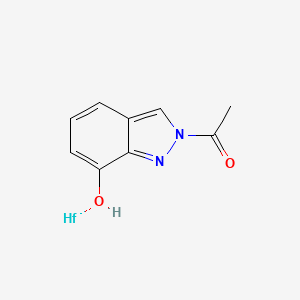
![n-Tert-butyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12812334.png)
